molecular formula C23H18F4N2O3S B6512498 2-[(2-fluorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione CAS No. 951598-98-4

2-[(2-fluorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione

Cat. No.: B6512498
CAS No.: 951598-98-4
M. Wt: 478.5 g/mol
InChI Key: YJEQFBYCTNZOPJ-UHFFFAOYSA-N
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Description

The compound 2-[(2-fluorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-2,3,4,5-tetrahydro-1λ⁶,2,5-benzothiadiazepine-1,1,4-trione is a structurally complex benzothiadiazepine derivative featuring a tetrahydro-1λ⁶-benzothiadiazepine core with three ketone (trione) groups and dual fluorinated arylalkyl substituents. The 1λ⁶-sulfonamide moiety and the tetrahydro ring system distinguish it from classical benzothiadiazepines, which often incorporate fused heterocycles or simpler oxidation states (e.g., 1,1-dioxides) . Its synthesis likely involves reductive cyclization or condensation strategies, as seen in related benzothiadiazepine systems .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-1,1-dioxo-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1λ6,2,5-benzothiadiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F4N2O3S/c24-19-9-2-1-7-17(19)14-28-15-22(30)29(20-10-3-4-11-21(20)33(28,31)32)13-16-6-5-8-18(12-16)23(25,26)27/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEQFBYCTNZOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3F)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

Core Modifications : Unlike fused-ring analogs (e.g., pyrrolo- or triazolo-benzothiadiazepines) , the target compound’s tetrahydro-1λ⁶ core may confer conformational rigidity, altering receptor interaction.

Substituent Effects: The trifluoromethyl (CF₃) and 2-fluorophenyl groups enhance lipophilicity and electron-withdrawing properties compared to non-fluorinated analogs (e.g., bromo or methoxy derivatives) . These features are critical for improving blood-brain barrier penetration or enzymatic resistance in drug design.

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